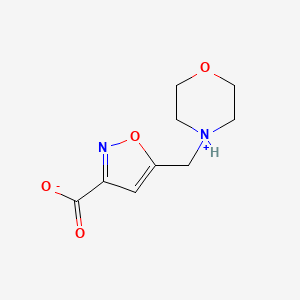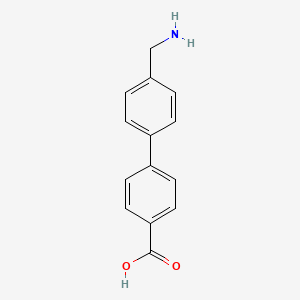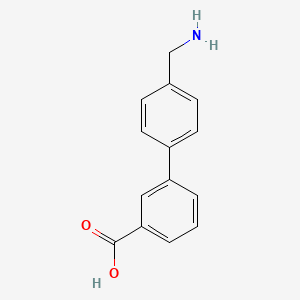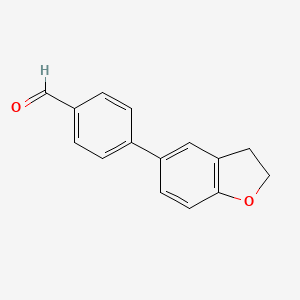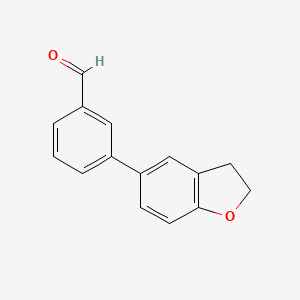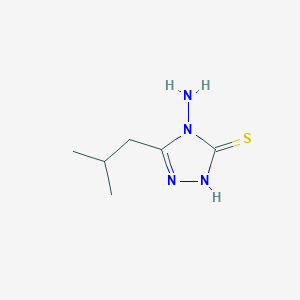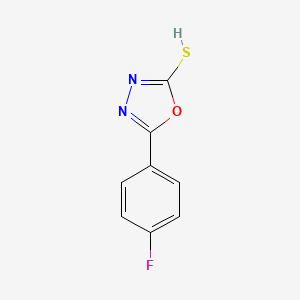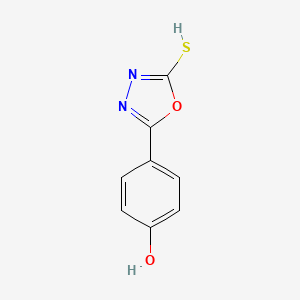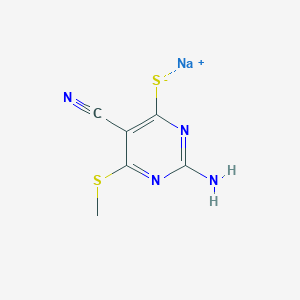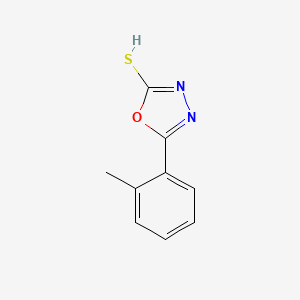
5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol” is known as Albanin. It is a complex organic molecule with a unique structure that has garnered interest in various fields of scientific research. This compound is particularly noted for its interactions with cannabinoid receptors, making it a subject of study in pharmacology and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Albanin involves multiple steps, including the formation of various intermediate compounds. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of functional groups through a series of chemical reactions. These reactions often require specific conditions such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Albanin may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The process includes rigorous purification steps to ensure the compound’s purity, which is crucial for its applications in research and medicine.
化学反应分析
Types of Reactions
Albanin undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving Albanin include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often include controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of Albanin may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
科学研究应用
Albanin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of different reagents and conditions on complex organic molecules.
Biology: Albanin’s interactions with cannabinoid receptors make it a valuable tool for studying the endocannabinoid system and its role in various physiological processes.
Medicine: Research on Albanin includes its potential therapeutic effects, particularly in the treatment of conditions related to the endocannabinoid system, such as pain, inflammation, and neurological disorders.
作用机制
The mechanism by which Albanin exerts its effects involves its interaction with cannabinoid receptors, specifically the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes. Albanin binds to these receptors, modulating their activity and influencing pathways involved in pain, inflammation, and other functions .
相似化合物的比较
Similar Compounds
Similar compounds to Albanin include other cannabinoid receptor ligands such as Kuwanon G. These compounds share structural similarities and interact with the same molecular targets, but they may differ in their potency, selectivity, and specific effects.
Uniqueness
What sets Albanin apart from similar compounds is its unique structure, which allows for specific interactions with cannabinoid receptors. This uniqueness makes it a valuable compound for studying the endocannabinoid system and exploring potential therapeutic applications.
Conclusion
Albanin (5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol) is a compound of significant interest in various fields of scientific research due to its unique structure and interactions with cannabinoid receptors. Its synthesis, chemical reactions, and applications in chemistry, biology, medicine, and industry highlight its versatility and potential for future discoveries.
属性
IUPAC Name |
5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6-4-2-3-5-7(6)8-10-11-9(13)12-8/h2-5H,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFIJWNVPWXSOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN=C(O2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
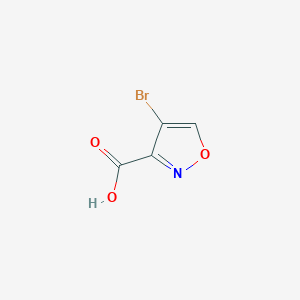
![N-Methyl-1-(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B7763425.png)
